

An In-depth Technical Guide to the Chemical Properties of Desferriferribactin

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Compound of Interest		
Compound Name:	Desferriferribactin	
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Abstract

Desferriferribactin, a cyclic peptide siderophore, serves as a crucial biogenetic precursor to pyoverdine, a primary virulence factor in many Pseudomonas species. This guide provides a comprehensive overview of the chemical properties of **Desferriferribactin**, including its structure, physicochemical characteristics, and the methodologies for its isolation and characterization. Furthermore, it delves into the biosynthetic and iron uptake signaling pathways associated with this important molecule, offering valuable insights for researchers in microbiology, biochemistry, and drug development.

Chemical Properties of Desferriferribactin

Desferriferribactin is a non-ribosomally synthesized peptide characterized by a thirteenmembered ring.[1] Its primary function is to chelate ferric iron (Fe³⁺) in the extracellular environment with high affinity, facilitating its transport into the bacterial cell.

Structure and Physicochemical Data

The chemical structure and key properties of **Desferriferribactin** are summarized in the table below.



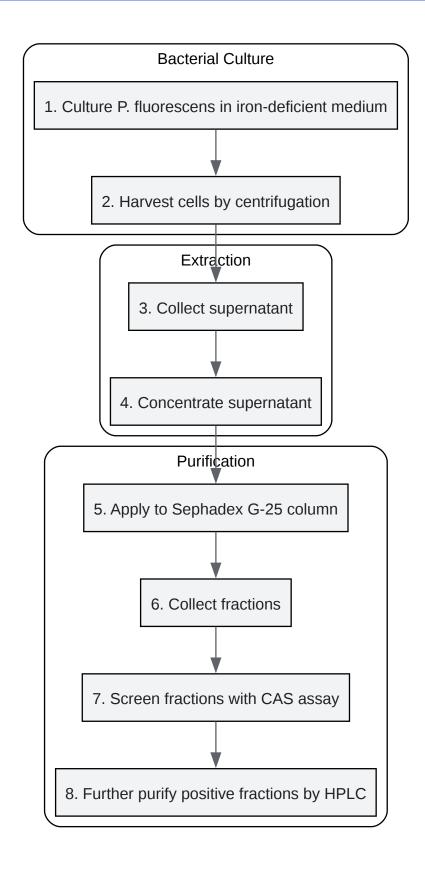
Property	Value	Reference
CAS Number	140198-04-5	[2]
Chemical Formula	C46H73N13O16	[2]
Molecular Weight	1064.15 g/mol	[2]
Appearance	Solid	
Solubility	Soluble in water.[3]	_
Stability	A solution in water is stable for at least 4 months at 2–8 °C. The stability of pyoverdines, for which Desferriferribactin is a precursor, is known to be affected by pH and temperature. Generally, they are most stable near neutral pH.	

Experimental Protocols Isolation and Purification of Desferriferribactin from Pseudomonas fluorescens

The following protocol outlines a general method for the isolation and purification of siderophores, including **Desferriferribactin**, from Pseudomonas fluorescens cultures. This method is adapted from established procedures for siderophore purification.

Workflow for **Desferriferribactin** Isolation and Purification





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Caption: Workflow for the isolation and purification of **Desferriferribactin**.



Methodology:

- Culture Conditions:Pseudomonas fluorescens is cultured in an iron-deficient medium, such as King's B medium, to induce siderophore production. The culture is incubated at 27°C with shaking for 48 hours.
- Harvesting: The bacterial cells are harvested by centrifugation at 10,000 rpm for 10 minutes.
 The supernatant, containing the secreted siderophores, is collected.
- Concentration: The supernatant is concentrated to reduce the volume.
- Gel Filtration Chromatography: The concentrated supernatant is applied to a Sephadex G-25 gel filtration column to separate molecules based on size.
- Fraction Collection and Screening: Fractions are collected and screened for the presence of siderophores using the Chrome Azurol S (CAS) assay. Siderophore-containing fractions will show a color change from blue to orange/yellow.
- High-Performance Liquid Chromatography (HPLC): Fractions positive in the CAS assay are further purified by reversed-phase HPLC to isolate **Desferriferribactin**.

Characterization by Mass Spectrometry and NMR Spectroscopy

Mass Spectrometry: High-resolution mass spectrometry is employed to determine the exact mass and elemental composition of **Desferriferribactin**. Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pattern, which aids in structure elucidation.

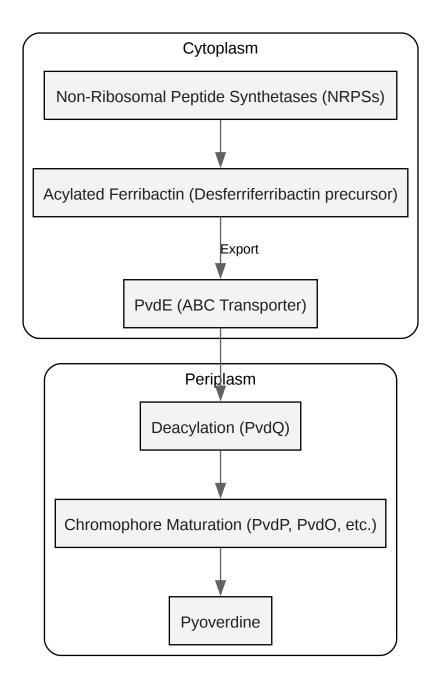
NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are essential for determining the detailed three-dimensional structure of **Desferriferribactin**.

Biological Pathways Biosynthesis of Desferriferribactin and Pyoverdine

Desferriferribactin is the direct, non-fluorescent precursor to the fluorescent siderophore pyoverdine. Its biosynthesis is a complex process that begins in the cytoplasm and is completed in the periplasm, involving a series of non-ribosomal peptide synthetases (NRPSs).



Biosynthesis Pathway of Pyoverdine from **Desferriferribactin**



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Caption: Simplified biosynthesis pathway of pyoverdine from its precursor.

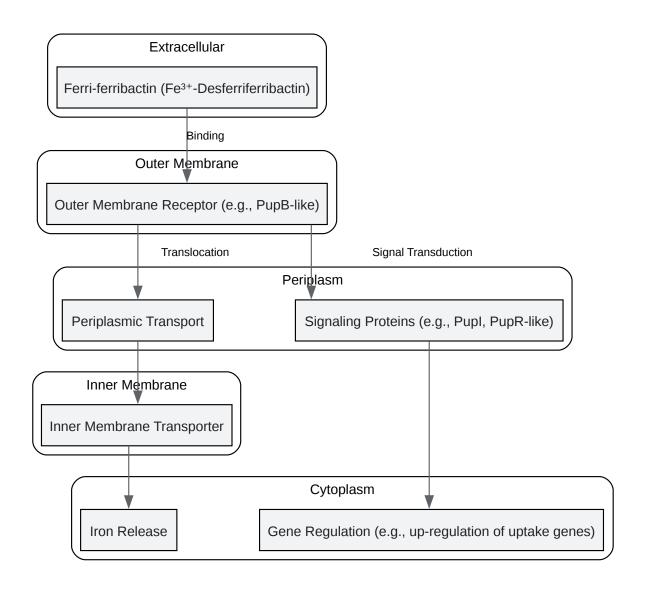
The acylated ferribactin precursor is synthesized in the cytoplasm by NRPSs and then exported to the periplasm by the ABC transporter PvdE. In the periplasm, the acyl group is removed, and the molecule undergoes maturation to form the characteristic chromophore of pyoverdine.



Iron Uptake and Signaling Pathway

The uptake of iron complexed with siderophores like ferribactin is a receptor-mediated process that also triggers a signaling cascade to regulate gene expression.

Ferribactin-Mediated Iron Uptake and Signaling in Pseudomonas



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Caption: Proposed iron uptake and signaling pathway mediated by ferribactin.



The ferri-ferribactin complex binds to a specific outer membrane receptor. This binding event not only facilitates the transport of the iron complex across the outer membrane but also initiates a signal transduction cascade. This cascade typically involves regulatory proteins that modulate the expression of genes required for siderophore biosynthesis and uptake, ensuring an efficient iron acquisition system under iron-limiting conditions.

Conclusion

Desferriferribactin plays a pivotal role in the iron acquisition and virulence of Pseudomonas species. A thorough understanding of its chemical properties, biosynthesis, and the signaling pathways it governs is essential for the development of novel therapeutic strategies targeting bacterial iron metabolism. This guide provides a foundational resource for researchers and professionals working in this critical area of study.

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